

Development of a 13-HOTrE Specific ELISA Kit: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-HoTrE

Cat. No.: B1249928

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Introduction

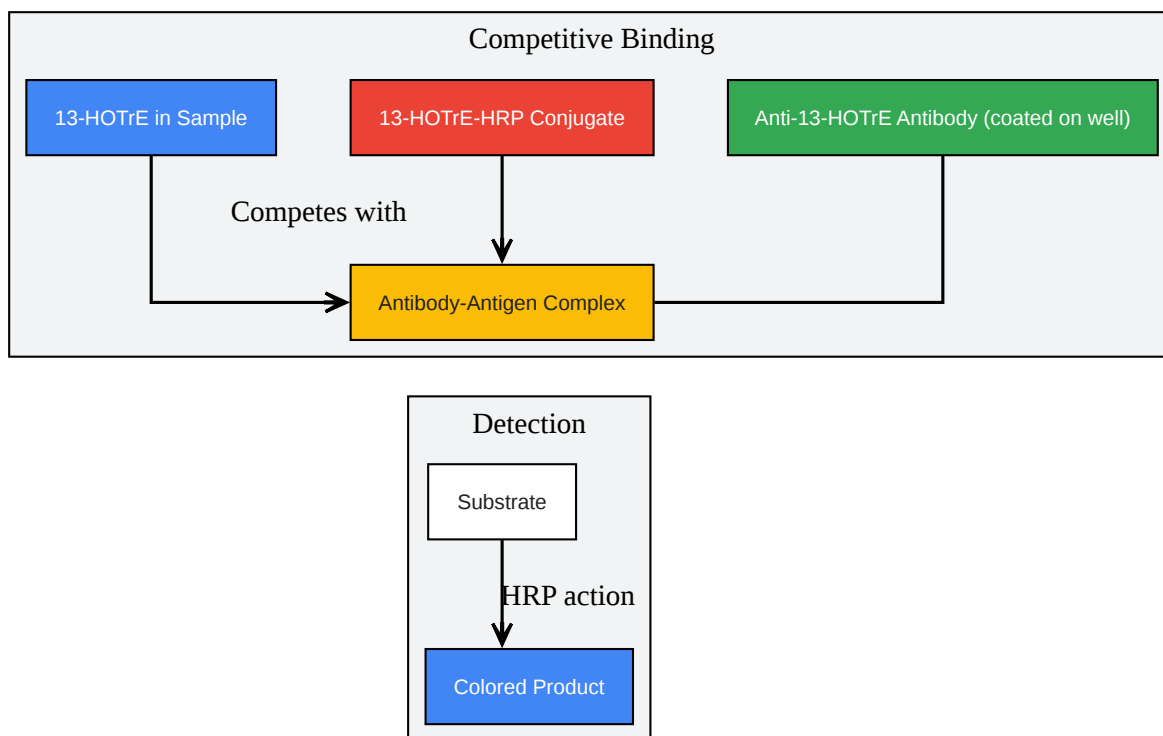
13-hydroxyoctadecatrienoic acid (**13-HOTrE**) is a bioactive lipid mediator derived from the enzymatic oxidation of α -linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid. The synthesis of **13-HOTrE** is primarily mediated by the lipoxygenase (LOX) enzyme pathway. [1][2] This oxylipin plays a significant role in the regulation of inflammatory processes. Emerging research indicates that **13-HOTrE** exerts anti-inflammatory effects, in part through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR- γ) signaling pathway.[2][3] Activation of PPAR- γ leads to the downstream regulation of genes involved in inflammation and lipid metabolism. The development of a specific and sensitive immunoassay for the quantification of **13-HOTrE** is crucial for researchers in immunology, drug discovery, and cardiovascular research to elucidate its physiological and pathological roles.

This document provides detailed application notes and protocols for a competitive enzyme-linked immunosorbent assay (ELISA) kit designed for the quantitative determination of **13-HOTrE** in various biological samples.

Principle of the Assay

This kit employs a competitive ELISA format for the quantitative measurement of **13-HOTrE**. The assay is based on the competition between **13-HOTrE** in the sample and a fixed amount of horseradish peroxidase (HRP) labeled **13-HOTrE** for a limited number of binding sites on a specific anti-**13-HOTrE** antibody coated on the microplate wells.

During the incubation, the **13-HOTrE** present in the sample competes with the **13-HOTrE**-HRP conjugate for binding to the immobilized antibody. After a washing step to remove unbound components, a substrate solution is added. The enzymatic reaction between HRP and the substrate results in a colored product. The intensity of the color is inversely proportional to the concentration of **13-HOTrE** in the sample. The concentration of **13-HOTrE** in the samples is determined by comparing the optical density of the samples to the standard curve.



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Figure 1: Principle of the Competitive ELISA.

Kit Performance Characteristics

Parameter	Specification
Assay Range	1.95 - 500 ng/mL
Sensitivity	0.98 ng/mL (Lower Limit of Detection)
Intra-Assay CV	< 10%
Inter-Assay CV	< 15%
Sample Types	Serum, Plasma, Cell Culture Supernatants
Sample Volume	50 μ L
Assay Time	~ 2.5 hours

Standard Curve Example

The following is a representative standard curve. A new standard curve must be generated for each assay.

Concentration (ng/mL)	Optical Density (450 nm)
500	0.215
250	0.388
125	0.654
62.5	1.021
31.25	1.533
15.63	2.012
7.81	2.356
0 (Blank)	2.850

Specificity (Cross-Reactivity)

The specificity of the anti-**13-HOTrE** antibody was determined by a competitive inhibition ELISA. The cross-reactivity with related lipid mediators was found to be minimal.

Compound	Cross-Reactivity (%)
13-HOTrE	100
9-HOTrE	< 1.0
13-HODE	< 0.5
9-HODE	< 0.1
Arachidonic Acid	< 0.01
α -Linolenic Acid	< 0.01

Sample Recovery

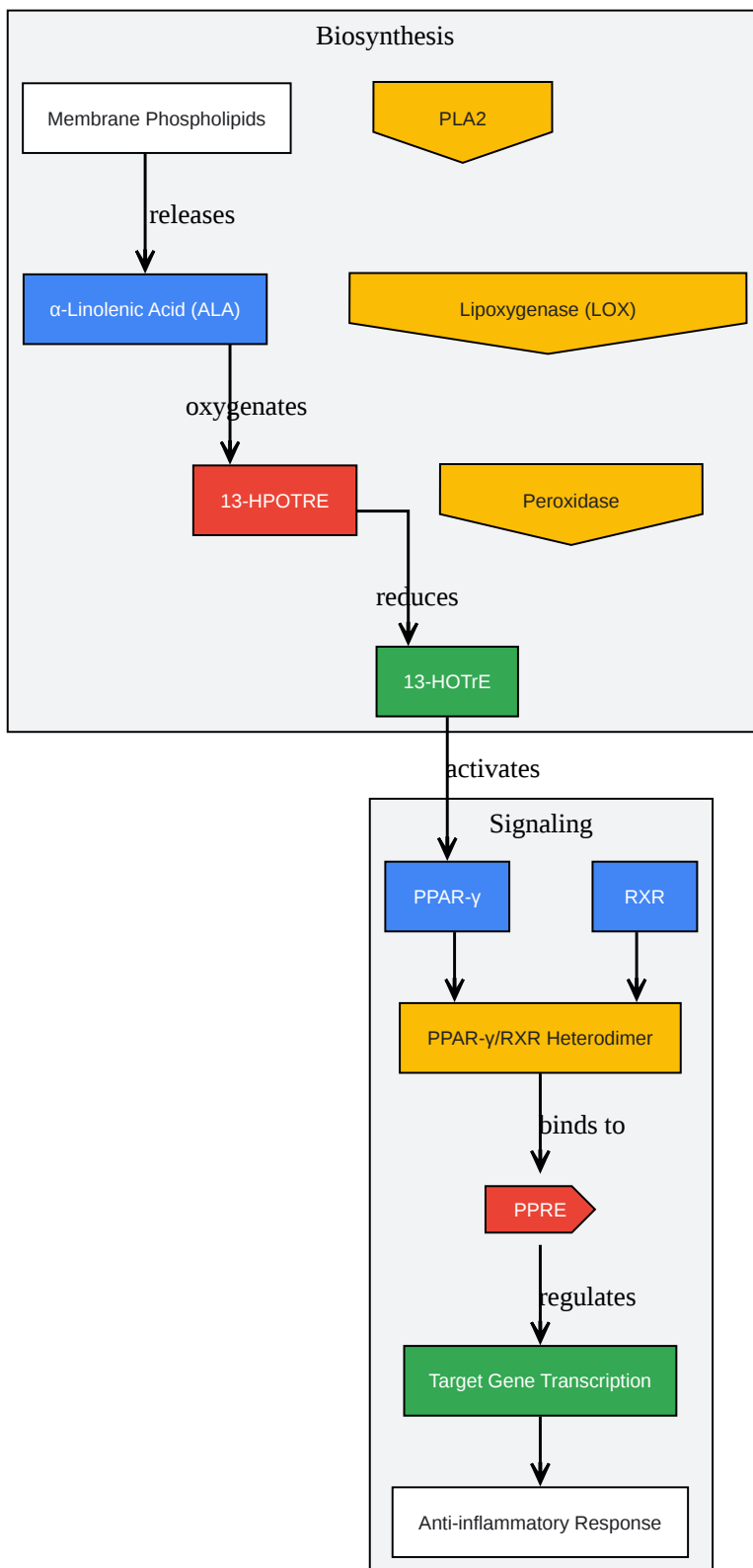
The recovery of **13-HOTrE** spiked into various biological matrices was evaluated.

Sample Type	Spiked Concentration (ng/mL)	Mean Recovery (%)
Human Serum	50	92.5
Human Plasma (EDTA)	50	88.7
Cell Culture Supernatant	50	95.3

Biological Context: Biosynthesis and Signaling Pathway of 13-HOTrE

13-HOTrE is synthesized from α -linolenic acid (ALA), which is first released from membrane phospholipids by the action of phospholipase A2 (PLA2). ALA is then oxygenated by lipoxygenase (LOX) enzymes to form 13-hydroperoxyoctadecatrienoic acid (13-HPOTRE), which is subsequently reduced to **13-HOTrE**.^[1] **13-HOTrE** can then act as a ligand for the nuclear receptor PPAR- γ . Upon activation, PPAR- γ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the

promoter regions of target genes, thereby modulating their transcription and exerting anti-inflammatory effects.[3][4][5]



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Figure 2: Biosynthesis and Signaling Pathway of **13-HOTrE**.

Experimental Protocols

Reagent Preparation

- Wash Buffer: Dilute the concentrated Wash Buffer 1:20 with deionized water.
- **13-HOTrE** Standard: Reconstitute the lyophilized **13-HOTrE** standard with the provided standard diluent to create a stock solution. Prepare a dilution series of the standard from 500 ng/mL to 1.95 ng/mL.
- **13-HOTrE**-HRP Conjugate: Dilute the concentrated **13-HOTrE**-HRP conjugate with the conjugate diluent as specified in the kit manual.

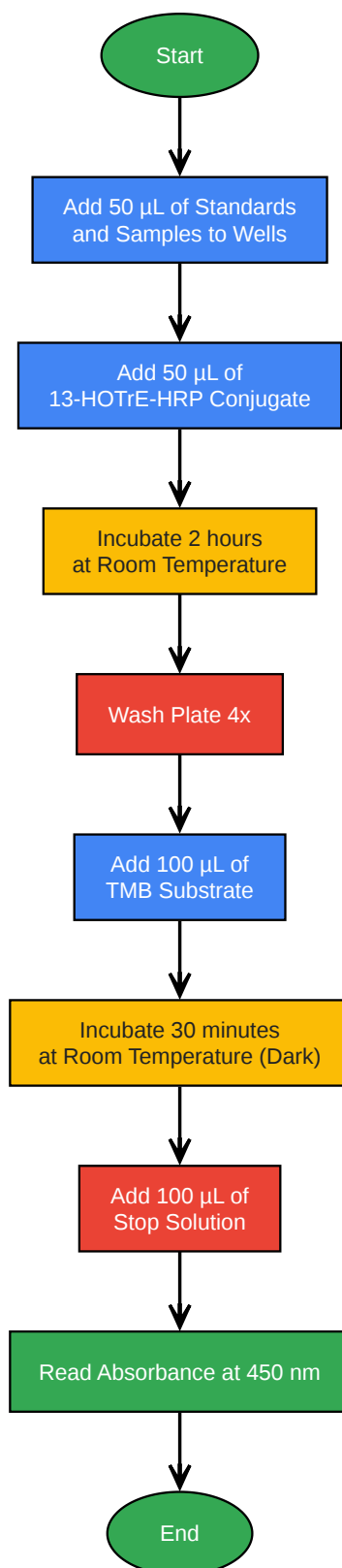
Sample Preparation

- Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or store at -80°C.
- Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and assay immediately or store at -80°C.
- Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells and debris. Assay the supernatant immediately or store at -80°C.

Assay Procedure

- Add Standards and Samples: Add 50 µL of each standard and sample to the appropriate wells of the anti-**13-HOTrE** antibody-coated microplate.
- Add **13-HOTrE**-HRP Conjugate: Add 50 µL of the diluted **13-HOTrE**-HRP conjugate to each well.
- Incubate: Cover the plate and incubate for 2 hours at room temperature on a microplate shaker.

- Wash: Aspirate each well and wash 4 times with 300 μ L of Wash Buffer per well.
- Add Substrate: Add 100 μ L of TMB Substrate Solution to each well.
- Incubate: Incubate the plate for 30 minutes at room temperature in the dark.
- Stop Reaction: Add 100 μ L of Stop Solution to each well.
- Read Plate: Read the optical density at 450 nm within 15 minutes.



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Figure 3: Experimental Workflow for the **13-HOTrE** ELISA.

Calculation of Results

- Calculate the average optical density (OD) for each set of standards and samples.
- Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic curve fit is recommended.
- Determine the concentration of **13-HOTrE** in the samples by interpolating their mean OD values from the standard curve.
- Multiply the interpolated concentration by the dilution factor if samples were diluted.

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